molecular formula C16H14N2O2 B1664676 6,7-Dimethoxy-2-phenylquinoxaline CAS No. 146535-11-7

6,7-Dimethoxy-2-phenylquinoxaline

Cat. No.: B1664676
CAS No.: 146535-11-7
M. Wt: 266.29 g/mol
InChI Key: QNOXYUNHIGOWNY-UHFFFAOYSA-N
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Description

Tyrphostin AG 1296 is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR). It is known for its ability to inhibit the signaling of human PDGF α- and β-receptors as well as the related stem cell factor receptor (c-Kit). Tyrphostin AG 1296 is also an effective inhibitor of FLT3, with an IC50 in the micromolar range .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin AG 1296 involves the reaction of 6,7-dimethoxyquinoxaline with phenylboronic acid under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of Tyrphostin AG 1296 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using large-scale chromatography techniques and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 1296 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tyrphostin AG 1296 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of PDGFR and related kinases.

    Biology: Employed in cell signaling studies to understand the role of PDGFR in various cellular processes.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and metastasis.

    Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications

Mechanism of Action

Tyrphostin AG 1296 exerts its effects by selectively inhibiting the platelet-derived growth factor receptor (PDGFR). It binds to the ATP-binding site of PDGFR, causing a conformational change that prevents the receptor from undergoing autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways involved in cell proliferation, migration, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrphostin AG 1296 is unique due to its high selectivity for PDGFR and its ability to inhibit both PDGF α- and β-receptors as well as the related stem cell factor receptor (c-Kit). This makes it a valuable tool for studying PDGFR signaling and its role in various diseases .

Properties

IUPAC Name

6,7-dimethoxy-2-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-15-8-12-13(9-16(15)20-2)18-14(10-17-12)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOXYUNHIGOWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163393
Record name 6,7-Dimethoxy-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146535-11-7
Record name 6,7-Dimethoxy-3-phenylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146535117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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